![molecular formula C21H19F2NO3 B12572038 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate CAS No. 342808-41-7](/img/structure/B12572038.png)
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate is an organic compound known for its broad-spectrum activity in various scientific applications. This compound is a mono-carbonyl analog of curcumin and has shown significant potential in anti-cancer and anti-angiogenesis activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate involves the reaction of 4-piperidone with 2-fluorobenzaldehyde under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer properties and its ability to inhibit angiogenesis.
Medicine: Investigated for its pharmacokinetics and metabolism in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit the migration of endothelial cells, thereby preventing angiogenesis. The compound also induces apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: The parent compound from which 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate is derived.
Other Mono-Carbonyl Analogs: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness
This compound stands out due to its enhanced solubility and stability compared to curcumin. It also exhibits higher potency in anti-cancer and anti-angiogenesis activities .
Propiedades
Número CAS |
342808-41-7 |
|---|---|
Fórmula molecular |
C21H19F2NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
acetic acid;3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C19H15F2NO.C2H4O2/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21;1-2(3)4/h1-10,22H,11-12H2;1H3,(H,3,4) |
Clave InChI |
UWAXBUJMNNKCNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


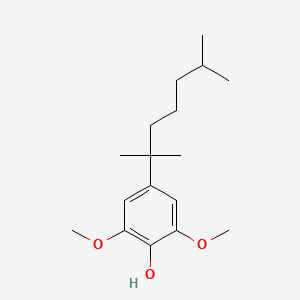
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)

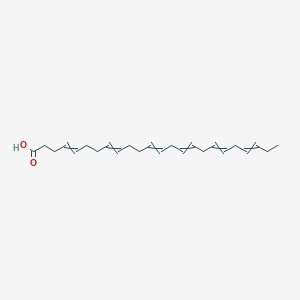
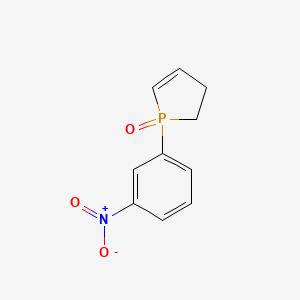
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
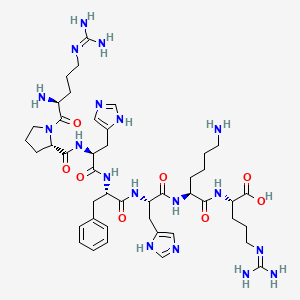
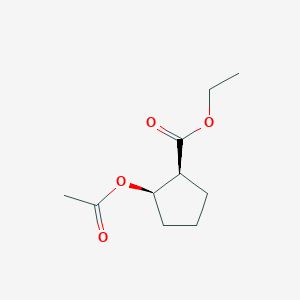
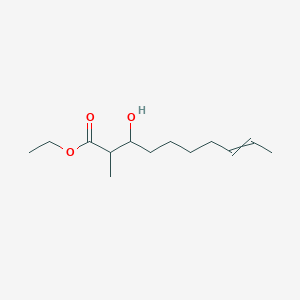
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
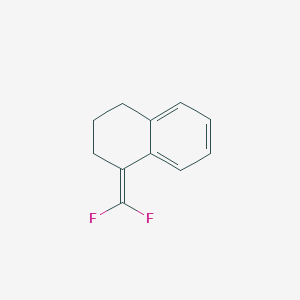
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
